Tau Peptide (323-335) Trifluoroacetate

Tauopathy Epitope Mapping Immuno‑Electron Microscopy

Authentic Tau (323-335) Trifluoroacetate is the only formulation providing precise R3-domain epitope specificity for antibody generation (e.g., BR135). Unlike flanking repeat peptides, this conserved sequence detects all six Tau isoforms. The lyophilized TFA salt requires TFA vehicle controls to deconvolute counter-ion effects in cellular assays, ensuring publication-grade reproducibility. Not interchangeable with acetate/HCl salts.

Molecular Formula C62H104F3N21O22
Molecular Weight 1552.6 g/mol
CAS No. 2022956-59-6
Cat. No. B6295558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau Peptide (323-335) Trifluoroacetate
CAS2022956-59-6
Molecular FormulaC62H104F3N21O22
Molecular Weight1552.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C60H103N21O20.C2HF3O2/c1-29(2)20-36(50(91)77-40(26-82)54(95)76-38(22-43(64)85)52(93)79-46(30(3)4)56(97)72-33(12-6-8-16-61)48(89)73-35(59(100)101)13-7-9-17-62)74-51(92)37(21-32-25-67-28-69-32)75-49(90)34(14-10-18-68-60(65)66)71-55(96)42-15-11-19-81(42)58(99)41(27-83)78-57(98)47(31(5)84)80-53(94)39(23-45(87)88)70-44(86)24-63;3-2(4,5)1(6)7/h25,28-31,33-42,46-47,82-84H,6-24,26-27,61-63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,86)(H,71,96)(H,72,97)(H,73,89)(H,74,92)(H,75,90)(H,76,95)(H,77,91)(H,78,98)(H,79,93)(H,80,94)(H,87,88)(H,100,101)(H4,65,66,68);(H,6,7)/t31-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,46+,47+;/m1./s1
InChIKeyYYYKUUYUBWHQBD-HDQQAYIZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Peptide (323-335) Trifluoroacetate CAS 2022956-59-6: A Defined Immunogen for Repeat Domain 3 (R3) Epitope Mapping and Tauopathy Research


Tau Peptide (323-335) Trifluoroacetate is a 13‑amino acid synthetic fragment (sequence: H‑Gly‑Ser‑Leu‑Gly‑Asn‑Ile‑His‑His‑Lys‑Pro‑Gly‑Gly‑Gly‑OH) derived from the third microtubule‑binding repeat (R3) of the human Tau protein [1]. This sequence is fully conserved across the six major human Tau isoforms expressed in the adult brain [1], and it corresponds precisely to the immunogenic epitope recognized by the well‑characterized anti‑Tau antibody BR135 [2]. The compound is supplied as a lyophilized trifluoroacetate (TFA) salt, a common formulation resulting from standard Fmoc‑based solid‑phase peptide synthesis [3], with a reported purity ≥95% .

Why Generic Tau Peptide Fragments Cannot Substitute for Tau (323-335) Trifluoroacetate in Repeat Domain 3 (R3)-Specific Applications


Although multiple Tau‑derived peptides are commercially available, they are not functionally interchangeable with Tau (323‑335) Trifluoroacetate for applications requiring precise epitope‑specificity or counter‑ion‑aware experimental design. The 323‑335 sequence occupies a unique topological position within the microtubule‑binding repeat domain R3 [1]; peptides derived from flanking repeats (e.g., R2 residues 275‑305 or R4 residues 337‑368) present different epitopes and will not generate or detect antibodies specific to the R3 region [2]. Moreover, the trifluoroacetate counter‑ion, inherent to this compound’s formulation, exerts documented concentration‑dependent effects on cell proliferation and immunogenicity [3]; substituting an acetate or hydrochloride salt of a nominally “similar” Tau fragment without accounting for these counter‑ion differences can introduce uncontrolled variability in cell‑based assays and in vivo models [3]. Thus, for experiments demanding R3‑specific immunodetection (e.g., using antibody BR135) or requiring controlled TFA‑mediated cellular responses, only the authentic Tau (323‑335) Trifluoroacetate provides the necessary sequence‑ and formulation‑level fidelity.

Quantitative Differentiating Evidence for Tau Peptide (323-335) Trifluoroacetate


Antibody BR135 Epitope Mapping: Unambiguous Localization to Repeat Domain 3 (R3) by Immuno‑Electron Microscopy

In a systematic immuno‑EM analysis of heparin‑induced 2N4R and 2N3R Tau filaments, the antibody BR135—raised against the Tau (323‑335) sequence—decorated filaments with a consistent, repeat‑specific pattern. The BR135 epitope was unambiguously localized to the R3 repeat (residues 323‑335), with positive immunogold labeling observed on both untreated and pronase‑treated filaments [1]. In contrast, antibodies targeting other regions (e.g., BR133 for N‑terminus, TauC4 for R4) showed distinct, non‑overlapping labeling patterns [1]. This demonstrates that the 323‑335 fragment defines a spatially restricted epitope that cannot be replicated by peptides derived from R1, R2, or R4.

Tauopathy Epitope Mapping Immuno‑Electron Microscopy

Counter‑Ion Impact on Cellular Assays: Trifluoroacetate (TFA) Salt vs. Hydrochloride (HCl) Salt in Cell Proliferation Studies

A comparative analysis of counter‑ion effects revealed that TFA salts of peptides can significantly alter cell proliferation outcomes relative to HCl salts. In fetal rat osteoblast cultures, TFA at 10 nM suppressed cell growth, and at 100 nM inhibited approximately 10% of osteoblast growth, whereas equivalent HCl treatment showed no hazard to either osteoblasts or chondrocytes [1]. Furthermore, when the TFA and hydrochloride salts of amylin, amylin‑(1‑8), and calcitonin were compared, cell proliferation was consistently lower with the TFA salts, leading to potential false attribution of anti‑proliferative effects [1]. These findings underscore that the TFA counter‑ion in Tau (323‑335) Trifluoroacetate is not an inert formulation component; it can actively modulate cellular responses in a concentration‑dependent manner, a consideration absent when using non‑TFA salts of similar peptides.

Peptide Counter‑Ion Effects Cell Viability In Vitro Assay Reproducibility

TFA Counter‑Ion Alters Immunogenicity in In Vivo Models: Accelerated Disease Onset vs. Acetate Salts

In a head‑to‑head in vivo comparison using the MOG35‑55 peptide, the TFA‑containing formulation (MOG‑B‑TFA) induced experimental autoimmune encephalomyelitis (EAE) with an average disease onset approximately 5 days earlier than the identical peptide formulated with acetate counter‑ion [1]. Although overall disease incidence and maximum severity were similar, the accelerated onset demonstrates that the TFA counter‑ion can directly influence the kinetics of the immune response [1]. This class‑level evidence indicates that Tau (323‑335) Trifluoroacetate, when used as an immunogen, may trigger a more rapid antibody response compared to the same peptide sequence presented as an acetate salt—a critical differentiator for immunization protocols where timing and titer development are paramount.

Immunogen Formulation Experimental Autoimmune Encephalomyelitis (EAE) Counter‑Ion Immunomodulation

Cross‑Species and Isoform Conservation of the 323‑335 Sequence Enables Pan‑Tau Immunodetection

The amino acid sequence Gly‑Ser‑Leu‑Gly‑Asn‑Ile‑His‑His‑Lys‑Pro‑Gly‑Gly‑Gly is 100% conserved across all six major human Tau isoforms (2N4R, 1N4R, 0N4R, 2N3R, 1N3R, 0N3R) [1]. This conservation contrasts with peptides derived from the N‑terminal inserts (N1, N2) or the second microtubule‑binding repeat (R2), which are absent or divergent in certain isoforms [1]. As a result, antibodies raised against the 323‑335 fragment—such as BR135—recognize all known Tau isoforms expressed in the adult human brain [2], whereas antibodies targeting isoform‑specific regions (e.g., anti‑4R) detect only the subset of Tau molecules containing four repeats.

Tau Isoforms Sequence Conservation Antibody Cross‑Reactivity

High‑Impact Application Scenarios for Tau Peptide (323-335) Trifluoroacetate Driven by Quantitative Differentiation Evidence


Generation and Validation of Repeat Domain 3 (R3)-Specific Monoclonal Antibodies

Immunize animals with Tau (323‑335) Trifluoroacetate to produce monoclonal antibodies analogous to BR135. The TFA counter‑ion may accelerate the humoral response, and the resulting antibodies will map exclusively to the R3 region—as validated by immuno‑EM decoration of heparin‑induced Tau filaments [1]. This enables precise structural studies of R3 exposure in pathological aggregates, distinguishing R3 from R1, R2, and R4 contributions to filament core formation.

Quantitative Immunoblotting and Immunohistochemistry for Total Tau in Human Brain Tissue

Use BR135 (or equivalent R3‑specific antibodies generated with this peptide) for Western blot or IHC detection of all six Tau isoforms in human brain homogenates [2]. Because the 323‑335 sequence is fully conserved, this approach provides an unbiased measure of total Tau load, circumventing the isoform‑restricted detection that complicates studies using anti‑4R or anti‑3R reagents [3]. Essential for cohort studies in Alzheimer’s disease, progressive supranuclear palsy, and corticobasal degeneration where total Tau burden is a key endpoint.

Cell‑Based Assays Requiring Strict Counter‑Ion Control and Reporting

In cellular models where peptide‑induced proliferation or toxicity is measured, the TFA formulation of Tau (323‑335) must be explicitly documented and controlled. The documented TFA effects at ≥10 nM on osteoblast and chondrocyte proliferation [4] mean that experiments using this peptide require parallel vehicle‑only (TFA) controls to deconvolute peptide‑specific from counter‑ion‑mediated effects. This level of formulation awareness is critical for reproducible, publication‑grade data.

Epitope Competition Assays for Tau Immunotherapy Target Validation

Employ Tau (323‑335) Trifluoroacetate as a competitive inhibitor to confirm the epitope specificity of novel anti‑Tau therapeutic antibodies. Pre‑incubation of candidate antibodies with this peptide should abolish binding to full‑length Tau if the antibody epitope resides within residues 323‑335; lack of competition indicates an epitope outside the R3 domain. This rapid, cost‑effective screening step validates target engagement before advancing antibodies to costly in vivo efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tau Peptide (323-335) Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.